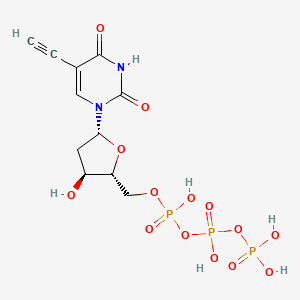

5-Ethynyl-2'-deoxyuridine-5'-triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethynyl-2’-deoxyuridine-5’-triphosphate is a thymidine analogue that is incorporated into the DNA of dividing cells. This compound is widely used in scientific research to study DNA synthesis, cell proliferation, and various biological processes. It is particularly valuable in the fields of cell biology, cancer research, and molecular biology.

Mecanismo De Acción

Target of Action

5-Ethynyl-UTP, also known as 5-Ethynyl-dUTP, is a nucleotide analog . Its primary target is the RNA polymerase , specifically the T7 RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

5-Ethynyl-UTP interacts with its target by getting incorporated into RNA during the transcription process . This incorporation is mediated by T7 RNA polymerase . As a result, it produces alkyne-functionalized RNA .

Biochemical Pathways

The primary biochemical pathway affected by 5-Ethynyl-UTP is the transcription process . By incorporating into the newly synthesized RNA, it alters the RNA structure, resulting in the formation of alkyne-functionalized RNA . This modification can subsequently be processed via Cu(I)-catalyzed (azide-alkyne) click chemistry .

Pharmacokinetics

It’s known that the compound is supplied in water at a concentration of 100 mm - 110 mm , suggesting it is water-soluble and could potentially be distributed throughout the body via the circulatory system.

Result of Action

The primary molecular effect of 5-Ethynyl-UTP’s action is the production of alkyne-functionalized RNA . This modified RNA can be further processed to introduce a biotin group for purification tasks, a fluorescent group for microscopic imaging, or to crosslink the RNA to azide-functionalized biomolecules like proteins .

Action Environment

The action of 5-Ethynyl-UTP can be influenced by various environmental factors. For instance, the compound is stored at -20°C and can tolerate short-term exposure (up to 1 week cumulative) to ambient temperature . Additionally, the pH of the solution it’s supplied in is 7.5 ±0.5 , suggesting that changes in pH could potentially affect its stability or efficacy.

Análisis Bioquímico

Biochemical Properties

5-Ethynyl-UTP plays a significant role in biochemical reactions. It interacts with enzymes such as T7 RNA polymerase, which incorporates it into RNA during active RNA synthesis . The nature of these interactions involves the formation of alkyne-functionalized RNA .

Cellular Effects

The effects of 5-Ethynyl-UTP on various types of cells and cellular processes are profound. It influences cell function by being incorporated into RNA, thereby affecting gene expression . This can have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The mechanism of action of 5-Ethynyl-UTP involves its incorporation into RNA by T7 RNA polymerase-mediated in vitro transcription . This process results in the production of alkyne-functionalized RNA, which can have various effects at the molecular level, including changes in gene expression .

Metabolic Pathways

5-Ethynyl-UTP is involved in metabolic pathways related to RNA synthesis . It interacts with enzymes such as T7 RNA polymerase and is incorporated into RNA during active RNA synthesis .

Transport and Distribution

The transport and distribution of 5-Ethynyl-UTP within cells and tissues involve its incorporation into RNA during active RNA synthesis

Subcellular Localization

The subcellular localization of 5-Ethynyl-UTP is related to its role in RNA synthesis . It is incorporated into RNA during active RNA synthesis, which typically occurs in the nucleus of the cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions

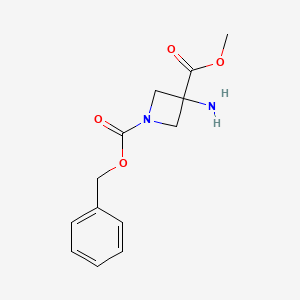

The synthesis of 5-Ethynyl-2’-deoxyuridine-5’-triphosphate typically involves the following steps:

Starting Material: The synthesis begins with 2’-deoxyuridine.

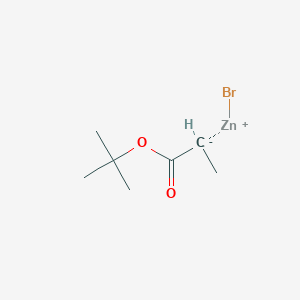

Ethynylation: The 5-position of the uridine ring is ethynylated using ethynyl magnesium bromide in the presence of a suitable catalyst.

Triphosphorylation: The ethynylated nucleoside is then triphosphorylated using phosphorus oxychloride (POCl3) and a suitable base, such as triethylamine, to yield the triphosphate form.

Industrial Production Methods

Industrial production of 5-Ethynyl-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Purification: The product is purified using techniques such as column chromatography and recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethynyl-2’-deoxyuridine-5’-triphosphate undergoes several types of chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

Click Chemistry: The ethynyl group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole rings.

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions.

Azides: React with the ethynyl group to form triazole rings.

Bases: Such as triethylamine, used in the triphosphorylation step.

Major Products

The major products formed from these reactions include:

Triazole Derivatives: Formed from click chemistry reactions.

Substituted Nucleosides: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

5-Ethynyl-2’-deoxyuridine-5’-triphosphate has a wide range of scientific research applications:

DNA Synthesis Studies: It is incorporated into DNA during replication, allowing researchers to study DNA synthesis and cell proliferation.

Cell Proliferation Assays: Used to label and detect proliferating cells in various biological systems.

Cancer Research: Helps in tracking the proliferation of cancer cells and studying the effects of anti-cancer drugs.

Molecular Biology: Used in various molecular biology techniques to study gene expression and DNA repair mechanisms.

Comparación Con Compuestos Similares

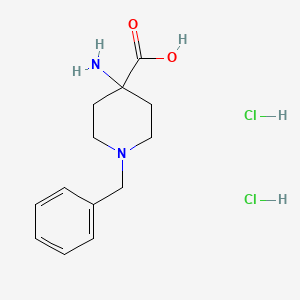

5-Ethynyl-2’-deoxyuridine-5’-triphosphate is unique compared to other thymidine analogues due to its ethynyl group, which allows for click chemistry reactions. Similar compounds include:

5-Bromo-2’-deoxyuridine: Another thymidine analogue used in DNA synthesis studies but requires harsh conditions for detection.

5-Fluoro-2’-deoxyuridine: Used as an anticancer agent but does not have the click chemistry capability.

5-Chloro-2’-deoxyuridine: Similar to 5-Bromo-2’-deoxyuridine but with a chlorine atom instead of bromine.

Propiedades

IUPAC Name |

[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4,7-9,14H,3,5H2,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMHUFFLTBRLKE-DJLDLDEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B6297453.png)

![Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride](/img/structure/B6297549.png)